molecular formula C6H8BNO2 B134435 4-Methylpyridine-3-Boronic Acid CAS No. 148546-82-1

4-Methylpyridine-3-Boronic Acid

Número de catálogo: B134435
Número CAS: 148546-82-1
Peso molecular: 136.95 g/mol
Clave InChI: ASXFMIDIRZPCGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methylpyridine-3-Boronic Acid is an organoboron compound with the molecular formula C6H8BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third position and a methyl group is attached to the fourth position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Actividad Biológica

4-Methylpyridine-3-boronic acid is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound, with the chemical formula C7H9BNO2C_7H_9BNO_2, features a pyridine ring substituted with a methyl group and a boronic acid functional group. The presence of the boron atom allows for unique interactions with biological macromolecules, particularly enzymes.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes . Boronic acids are known to form reversible covalent bonds with serine residues in the active sites of proteases and other enzymes. This inhibition can disrupt critical biochemical pathways, leading to various therapeutic effects:

  • Protease Inhibition : Boronic acids have been shown to inhibit proteases involved in cancer progression, making them potential candidates in cancer therapy.
  • Antibacterial Activity : Some studies indicate that boronic acids can act against bacterial infections by inhibiting β-lactamases, which are enzymes that confer antibiotic resistance.

Anticancer Properties

Recent research has highlighted the anticancer potential of boronic acids, including this compound. Studies suggest that these compounds can induce apoptosis in cancer cells by inhibiting proteasome activity. For instance:

  • Cell Cycle Arrest : In vitro studies indicate that certain boronic acids can halt the cell cycle at the G2/M phase, leading to reduced proliferation of cancer cells .
  • Combination Therapies : Boronic acids are being explored in combination with existing chemotherapeutics to enhance efficacy and overcome drug resistance .

Antibacterial and Antifungal Activity

Boronic acids have demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics:

  • β-lactamase Inhibition : Compounds like this compound can inhibit β-lactamases, thereby restoring the efficacy of β-lactam antibiotics .
  • Fungal Inhibition : Some derivatives have shown antifungal properties by targeting fungal proteases .

Case Studies and Clinical Applications

StudyPurposePhaseStatus
Combination therapy with bortezomib for multiple myelomaTo evaluate the efficacy of bortezomib combined with boronic acidsPhase 1/2Completed
Antibacterial activity against resistant strainsAssessing the effectiveness of boronic acid derivatives against MRSAPreclinicalOngoing
Evaluation of cytotoxic effects on cancer cell linesInvestigating the apoptotic effects of this compound on various cancersIn vitroCompleted

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that boronic acids generally exhibit favorable absorption characteristics. Importantly, they are often noted for their low toxicity profiles, making them suitable candidates for further development as therapeutic agents .

Propiedades

IUPAC Name

(4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXFMIDIRZPCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376385
Record name 4-Methylpyridine-3-Boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148546-82-1
Record name 4-Methylpyridine-3-Boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylpyridine-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring solution of 3-bromo-4-methylpyridine (5.9 g, 34.3 mmol) in toluene (30 mL) and THF (7.5 mL) was added triisopropyl borate (10.3 mL, 44.6 mmol). The resulting mixture was cooled to −78° C. under a nitrogen atmosphere followed by the addition of n-butyllithium (17.83 mL, 44.6 mmol, 2.5 M in hexanes) over a period of 1 hour. The reaction mixture was allowed to stir for an additional 30 min and then the dry ice bath was removed. The reaction mixture was quenched by the addition of 2N HCl (60 mL). Upon reaching room temperature, the resulting yellow solution was transferred to a 500 mL separatory funnel and the layers were separated. The aqueous layer was neutralized to pH 7.0 with sodium hydroxide and then extracted with THF (3×60 mL). The combined organics were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid material was vigorously stirred with acetonitrile and filtered to yield Intermediate 1A (2.2 g, 16.06 mmol, 48.8% yield) as an off-white solid. MS (ES): m/z=138.0 [M+H]+. 1H NMR (400 MHz, MeOD) δ ppm 8.45 (1 H, s), 8.33 (1 H, d, J=5.77 Hz), 7.50 (1 H, d, J=5.27 Hz), 2.62 (3 H, s).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
17.83 mL
Type
reactant
Reaction Step Two
Yield
48.8%

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-4-methylpyridine (5.96 g) in ether (20 ml) was added dropwise to n-butyl lithium in hexane (1.57M;22 ml) in ether (100 ml) at -78° under nitrogen. After 10 min stirring at -78° triisopropylborate (10.2 ml) was added during 2 min. The mixture was stirred at -78° for 30min and allowed to warm to room temperature during 2 h. Water (30 ml) was added and the organic layer was extracted with aqueous sodium hydroxide (0.5N; 33 ml). The combined aqueous layers were washed with ether (30 ml) and then acidified to pH6 with hydrochloric acid (2N). The mixture was stirred until the resulting gum had solidified. Filtration gave the title compound as a white solid (1.5 g).
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: What is the main advantage of using 4-Methylpyridine-3-Boronic Acid in the synthesis of 3-amino-4-methylpyridine?

A: The research article highlights that using this compound allows for a single-step reaction to obtain 3-amino-4-methylpyridine. [] This is a significant advantage over traditional synthetic routes, which are often lengthy, complex, and result in lower yields. This novel method, employing this compound as a starting material, offers a more efficient and streamlined approach to producing this important pharmaceutical intermediate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.